molecular formula C7H7N3 B099809 N-prop-2-ynylpyrimidin-2-amine CAS No. 17466-20-5

N-prop-2-ynylpyrimidin-2-amine

Cat. No. B099809
CAS RN: 17466-20-5
M. Wt: 133.15 g/mol
InChI Key: RVRJEKAFWDHMGP-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

A mixture of 2-aminopyrimidine (2 g, 20.67 mmol) and propargyl bromide (23 mL, 20.67 mmol) in ethanol (30 mL) was heated to reflux for about 23 hours. The formed precipitate was collected by filtration, washed with ethanol and was recrystallized from ethanol. To the vacuum dried crystals was added water (10 mL) and 10% aqueous sodium hydroxide (5 mL) and the mixture was stirred at room temperature for about 30 min. The solid was collected by filtration, washed with water and was re-crystalized from water to provide Example 642. MS (ESI): m/z 134 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8](Br)[C:9]#[CH:10]>C(O)C>[CH2:10]([NH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[C:9]#[CH:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
23 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
To the vacuum dried crystals
ADDITION
Type
ADDITION
Details
was added water (10 mL) and 10% aqueous sodium hydroxide (5 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
was re-crystalized from water
CUSTOM
Type
CUSTOM
Details
to provide Example 642

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C#C)NC1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.